Physicochemical properties of 6-Chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid
Physicochemical properties of 6-Chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid
An In-Depth Technical Guide to the Physicochemical Properties of 6-Chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid
Abstract
6-Chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid (CAS No. 1393803-55-8) is a heterocyclic compound built upon the benzo[b]thiophene scaffold, a privileged structure in medicinal chemistry.[1][2] Derivatives of this core are integral to approved therapeutics and are actively investigated for a range of applications, including antimicrobial, anti-inflammatory, and oncology treatments.[1][3] A molecule's therapeutic potential is fundamentally governed by its physicochemical properties, which dictate its absorption, distribution, metabolism, and excretion (ADME) profile.[4] This guide provides a comprehensive analysis of the key physicochemical characteristics of 6-Chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid. We will delve into its structural features, predicted and comparative data for lipophilicity, solubility, and acidity, and present detailed protocols for their experimental determination. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the properties of this molecule for therapeutic innovation.
Molecular Identity and Structural Rationale
The foundation of any physicochemical analysis is a precise understanding of the molecule's structure. The properties of 6-Chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid are a direct consequence of the interplay between its aromatic core and its distinct functional groups.
1.1. Chemical Identity
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Systematic Name: 6-Chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid
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CAS Number: 1393803-55-8[5]
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Molecular Formula: C₉H₅ClO₃S[6]
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Molecular Weight: 228.65 g/mol
1.2. Structural Features and Their Implications The molecule incorporates three key functional groups that dictate its overall character:
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Carboxylic Acid (-COOH): The primary acidic center, crucial for forming salts and engaging in hydrogen bonding. Its ionization state is highly pH-dependent.
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Phenolic Hydroxyl (-OH): A secondary, weaker acidic group that also acts as a hydrogen bond donor and acceptor. Its presence significantly influences polarity and potential metabolic pathways.
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Chloro (-Cl) Group: An electron-withdrawing group that modulates the acidity of the aromatic ring and increases lipophilicity.
These groups are attached to a rigid, planar benzo[b]thiophene ring system, which contributes to its aromaticity and potential for π-π stacking interactions with biological targets.
Core Physicochemical Properties: A Predictive and Comparative Analysis
Direct experimental data for this specific molecule is not extensively published. Therefore, this section presents a combination of predicted values from robust computational models and comparative data from structurally similar analogs to provide a well-rounded physicochemical profile. Physicochemical properties are critical predictors of a compound's "drug-likeness" and in vivo behavior.[7][8]
| Property | Predicted/Comparative Value | Significance in Drug Development | Analog Data Source |
| Molecular Weight | 228.65 g/mol | Adheres to Lipinski's Rule of 5 (<500), favoring good absorption and diffusion.[9] | N/A |
| cLogP (Octanol-Water Partition) | ~3.0 - 3.5 (Predicted) | Indicates moderate lipophilicity, balancing membrane permeability with aqueous solubility.[10] A cLogP of 3.83 is reported for the related 6-chloro-3-methyl analog.[11] | [11] |
| Aqueous Solubility | Low (Predicted) | The rigid aromatic core and chloro group decrease water solubility, while the ionizable groups enhance it at physiological pH. Kinetic solubility is a key parameter to measure in early development.[9] | N/A |
| pKa₁ (Carboxylic Acid) | ~2.5 - 3.5 (Predicted) | Strong acidity ensures it is predominantly ionized (anionic) at physiological pH (~7.4), impacting solubility and receptor interaction.[12] The pKa for the 6-chloro-3-methyl analog is reported as 2.82.[11] | [11] |
| pKa₂ (Phenolic Hydroxyl) | ~7.5 - 8.5 (Predicted) | Weaker acidity means partial ionization at physiological pH. This secondary ionization can influence distribution and binding. | N/A |
| Topological Polar Surface Area (TPSA) | ~77.8 Ų | Value is within the typical range for orally bioavailable drugs (<140 Ų), suggesting good potential for membrane permeation.[9] | N/A |
| Hydrogen Bond Donors | 2 (from -OH and -COOH) | Meets Lipinski's Rule of 5 (≤5), which is favorable for oral absorption.[9] | N/A |
| Hydrogen Bond Acceptors | 3 (from C=O and two -OH oxygens) | Meets Lipinski's Rule of 5 (≤10), supporting good membrane permeability.[9] | N/A |
Spectroscopic and Analytical Characterization
Structural confirmation and purity assessment are prerequisites for any further study. The following techniques are essential for characterizing 6-Chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The spectrum is expected to show distinct signals for the three aromatic protons on the benzene ring, with coupling patterns revealing their positions. The acidic protons of the carboxyl and hydroxyl groups may appear as broad singlets, and their chemical shift can be concentration and solvent-dependent. For the related 6-Chlorobenzo[b]thiophene-2-carboxylic acid, aromatic proton signals appear between δ 7.50 and 8.23 ppm in DMSO-d6.[1] The addition of the 3-hydroxy group would be expected to influence the electronic environment and shift these signals.
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¹³C NMR: The spectrum should reveal nine distinct carbon signals. The carbonyl carbon of the carboxylic acid is expected at the most downfield position (~163 ppm).[1] The carbons attached to the electronegative oxygen and chlorine atoms will also show characteristic shifts.
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Infrared (IR) Spectroscopy: Key vibrational bands would confirm the presence of the functional groups. Expected peaks include a broad O-H stretch (~2500-3300 cm⁻¹) for the hydrogen-bonded carboxylic acid, a sharp C=O stretch (~1700 cm⁻¹), and C-Cl stretches in the fingerprint region.[3]
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Mass Spectrometry (MS): Electrospray ionization (ESI) in negative mode is ideal for this molecule. The spectrum should show a prominent molecular ion peak [M-H]⁻ at m/z 227.97825 (for the ³⁵Cl isotope).[13] The isotopic pattern of chlorine (³⁵Cl/³⁷Cl ratio of ~3:1) would be a definitive marker, showing a secondary peak at m/z 229.97530.
Experimental Determination of Key Properties: Protocols and Rationale
The trustworthiness of any drug discovery program relies on robust, reproducible experimental data.[14] The following section details validated protocols for determining the most critical physicochemical properties.
Integrated Workflow for Physicochemical Profiling
The causality behind the experimental sequence is critical. Purity and identity must be confirmed first. Subsequently, fundamental properties like pKa are determined, as they inform the conditions for subsequent assays like solubility and lipophilicity.
Caption: A logical workflow ensures data integrity and contextual relevance.
Protocol: Determination of pKa by Potentiometric Titration
Rationale: This method directly measures the pH at which the acidic functional groups are 50% ionized. For a molecule with multiple ionizable centers, it provides distinct pKa values, which are essential for predicting its charge state in different biological compartments.[4]
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Materials: Calibrated pH meter, magnetic stirrer, 25 mL burette, 100 mL beaker, 1 mM solution of the compound in 20% methanol/water, standardized 0.01 M NaOH, and 0.01 M HCl.
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Procedure:
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Dissolve a precise amount of the compound to create a 1 mM solution in 50 mL of 20% methanol/water. The co-solvent is necessary due to the compound's predicted low aqueous solubility.
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Place the solution in the beaker with a stir bar and immerse the calibrated pH electrode.
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If necessary, acidify the solution to a pH below 2.0 with 0.01 M HCl to ensure both acidic groups are fully protonated.
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Titrate the solution with standardized 0.01 M NaOH, adding 0.1 mL increments.
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Record the pH after each addition, allowing the reading to stabilize.
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Continue the titration until the pH is above 11.0.
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Data Analysis:
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Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.
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Calculate the first derivative (ΔpH/ΔV) to identify the equivalence points (maxima).
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The pKa values correspond to the pH at the half-equivalence points. The first pKa (carboxylic acid) and the second pKa (phenolic hydroxyl) will be identified from the two inflection points on the curve.
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Protocol: Determination of Lipophilicity (logP) via Shake-Flask Method
Rationale: The shake-flask method is the gold-standard for determining the octanol-water partition coefficient (logP), a direct measure of a compound's lipophilicity.[14] It quantifies the equilibrium distribution of the molecule between a lipid-like phase (n-octanol) and an aqueous phase, which is fundamental to predicting its ability to cross biological membranes.[10]
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Materials: n-Octanol (pre-saturated with water), buffered aqueous phase (e.g., pH 7.4 phosphate buffer, pre-saturated with n-octanol), screw-cap vials, vortex mixer, centrifuge, UV-Vis spectrophotometer or HPLC-UV.
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Procedure:
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Prepare a stock solution of the compound in n-octanol (e.g., 1 mg/mL).
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In a vial, combine 5 mL of the buffered aqueous phase and 5 mL of the n-octanol stock solution.
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Securely cap the vial and vortex vigorously for 15 minutes to ensure thorough mixing and facilitate partitioning.
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Allow the vial to stand for phase separation or accelerate the process by centrifuging at 2000 rpm for 10 minutes.
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Carefully withdraw an aliquot from both the upper n-octanol layer and the lower aqueous layer.
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Determine the concentration of the compound in each phase using a pre-validated analytical method (e.g., HPLC-UV).
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Data Analysis:
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Calculate the partition coefficient, P: P = [Concentration in Octanol] / [Concentration in Aqueous Phase]
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Calculate logP: logP = log₁₀(P)
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The Impact of Physicochemical Properties on the ADME Profile
The ultimate goal of characterizing a potential drug is to predict its behavior in a biological system. The properties measured above are not abstract values; they are direct inputs into the ADME profile of the molecule.[4][12]
Caption: Key properties directly influence each stage of a drug's journey through the body.
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Absorption: For oral administration, the compound must first dissolve (governed by solubility ) and then pass through the lipid-rich membranes of the gut wall (governed by logP ). Its pKa dictates that it will be mostly ionized in the intestines, which enhances solubility but can hinder passive diffusion.
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Distribution: Once in the bloodstream, the compound's logP and pKa will influence how it binds to plasma proteins like albumin and its ability to penetrate tissues to reach its target.[12] High lipophilicity can lead to accumulation in fatty tissues.
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Metabolism: The phenolic hydroxyl and carboxylic acid groups are potential sites for Phase II conjugation reactions (e.g., glucuronidation), which increases water solubility and facilitates excretion.
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Excretion: The ionized nature of the molecule at physiological pH will favor renal excretion, although highly lipophilic molecules may undergo reabsorption.[12]
Conclusion
6-Chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid possesses a compelling physicochemical profile for drug development. Its molecular weight and polar surface area are well within the ranges for good oral bioavailability. The key challenges and opportunities in its development will revolve around balancing its moderate lipophilicity with its pH-dependent solubility. The presence of two distinct acidic centers provides an opportunity for fine-tuning properties through salt formation while also presenting a handle for metabolic clearance. The predictive data and experimental protocols outlined in this guide provide a robust framework for scientists to unlock the full therapeutic potential of this and related benzo[b]thiophene scaffolds.
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